(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate
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Overview
Description
(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate is an organic compound that features a benzyloxy group, a tosyloxy group, and a benzoate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate typically involves multiple steps. One common method starts with the protection of a hydroxyl group using a benzyl group to form a benzyloxy intermediate. This intermediate is then subjected to tosylation, where a tosyl group is introduced using tosyl chloride and a base such as pyridine. Finally, the benzoate ester is formed through esterification with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.
Ester Hydrolysis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Tosylation: Tosyl chloride, pyridine
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Esterification: Benzoic acid, sulfuric acid or sodium hydroxide
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction: The primary product is the corresponding alcohol.
Hydrolysis: The products are benzoic acid and the corresponding alcohol.
Scientific Research Applications
(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the tosyloxy group acts as a good leaving group, facilitating the nucleophilic attack. In reduction reactions, the benzyloxy group is reduced to a hydroxyl group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzyloxy)-3-(methanesulfonyloxy)propyl benzoate: Similar structure but with a methanesulfonyloxy group instead of a tosyloxy group.
(S)-2-(Benzyloxy)-3-(trifluoromethanesulfonyloxy)propyl benzoate: Contains a trifluoromethanesulfonyloxy group, offering different reactivity and stability.
Uniqueness
(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate is unique due to the presence of both benzyloxy and tosyloxy groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with varying functional groups.
Properties
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMPVOAHGXZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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